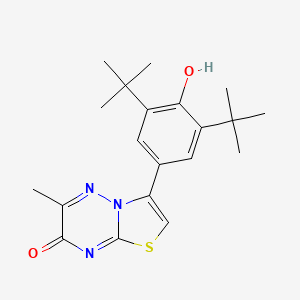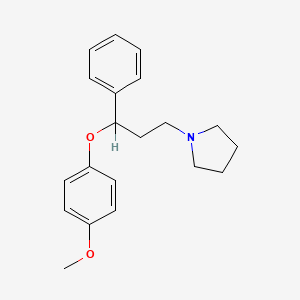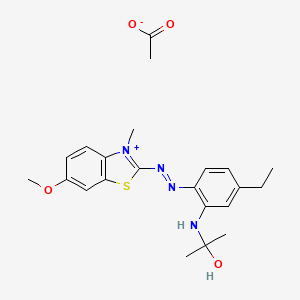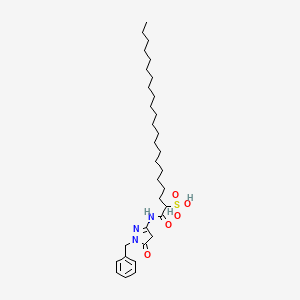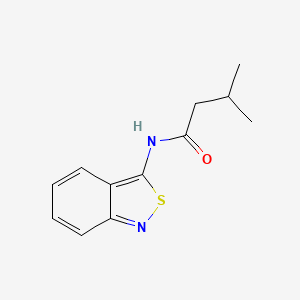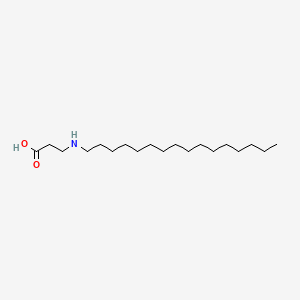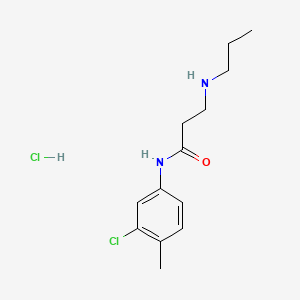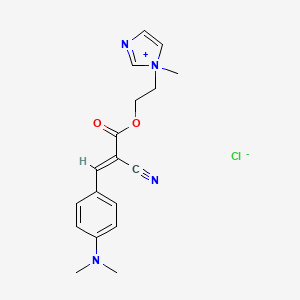
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid, which is then subjected to further reactions to introduce the imidazolium chloride moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride include:
- 2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid
- Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate
- 2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94087-14-6 |
|---|---|
Fórmula molecular |
C18H21ClN4O2 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-(1-methylimidazol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C18H21N4O2.ClH/c1-21(2)17-6-4-15(5-7-17)12-16(13-19)18(23)24-11-10-22(3)9-8-20-14-22;/h4-9,12,14H,10-11H2,1-3H3;1H/q+1;/p-1/b16-12+; |
Clave InChI |
SWRPIDFPNDZOIN-CLNHMMGSSA-M |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



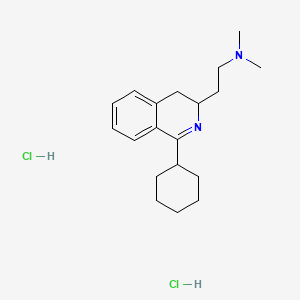

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
